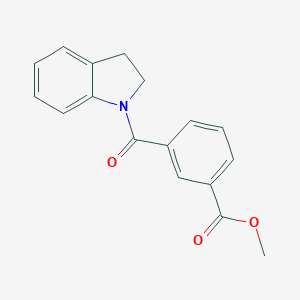![molecular formula C14H19NO3 B250508 TERT-BUTYL N-[4-(PROP-2-EN-1-YLOXY)PHENYL]CARBAMATE](/img/structure/B250508.png)
TERT-BUTYL N-[4-(PROP-2-EN-1-YLOXY)PHENYL]CARBAMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL N-[4-(PROP-2-EN-1-YLOXY)PHENYL]CARBAMATE is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-butyl 4-(allyloxy)phenylcarbamate involves the reaction of 4-(allyloxy)phenol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
TERT-BUTYL N-[4-(PROP-2-EN-1-YLOXY)PHENYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines .
Scientific Research Applications
TERT-BUTYL N-[4-(PROP-2-EN-1-YLOXY)PHENYL]CARBAMATE is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 4-(allyloxy)phenylcarbamate involves its role as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis . The compound interacts with amine groups to form stable carbamate linkages, which can be cleaved using strong acids or heat .
Comparison with Similar Compounds
TERT-BUTYL N-[4-(PROP-2-EN-1-YLOXY)PHENYL]CARBAMATE can be compared with other similar compounds such as:
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl 4-(allyloxy)phenylcarbamate.
tert-Butyl 4-hydroxyphenylcarbamate: Another carbamate compound with similar protecting group properties.
The uniqueness of tert-butyl 4-(allyloxy)phenylcarbamate lies in its specific structure, which provides distinct reactivity and stability compared to other carbamate compounds .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
tert-butyl N-(4-prop-2-enoxyphenyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-5-10-17-12-8-6-11(7-9-12)15-13(16)18-14(2,3)4/h5-9H,1,10H2,2-4H3,(H,15,16) |
InChI Key |
XMCKZCIGDLMJAS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC=C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)

![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)

![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
